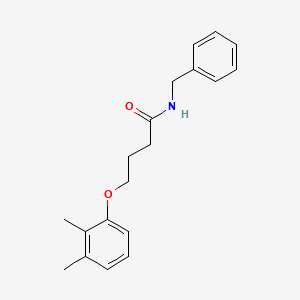![molecular formula C17H21NO2 B4768345 (2-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4768345.png)
(2-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine
Descripción general
Descripción
(2-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine, also known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic drug. It is a metabolite of tramadol, which is commonly used to treat moderate to severe pain. ODT has been found to have a higher affinity for the mu-opioid receptor than tramadol, making it a potent analgesic.
Mecanismo De Acción
ODT works by binding to the mu-opioid receptor in the brain and spinal cord, reducing the perception of pain. It also activates the release of dopamine, which produces a feeling of euphoria. However, prolonged use of ODT can lead to tolerance and dependence.
Biochemical and Physiological Effects:
ODT has been found to have a number of biochemical and physiological effects. It can cause respiratory depression, which can lead to respiratory failure in high doses. It can also cause nausea, vomiting, and constipation. Additionally, ODT has been found to have immunosuppressive effects, which can increase the risk of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ODT has several advantages for use in laboratory experiments. Its potency and selectivity for the mu-opioid receptor make it a useful tool for studying pain pathways. However, its potential for dependence and side effects must be taken into account when designing experiments.
Direcciones Futuras
There are several future directions for research on ODT. One area of interest is its potential use in the treatment of depression and anxiety. Additionally, further studies are needed to understand the mechanisms of tolerance and dependence associated with prolonged use of ODT. Finally, there is a need for the development of safer and more effective opioid analgesics with a lower risk of dependence and side effects.
Aplicaciones Científicas De Investigación
ODT has been the subject of numerous scientific studies, particularly in the field of pain management. It has been found to be effective in treating both acute and chronic pain, with a lower risk of dependence than other opioids. Additionally, ODT has been studied for its potential use in the treatment of depression and anxiety.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-19-16-9-5-3-7-14(16)11-12-18-13-15-8-4-6-10-17(15)20-2/h3-10,18H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYRKJVGKRXEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-methyl-4-[(2-thienylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B4768273.png)
![1-[5-(3-chlorophenoxy)pentyl]pyrrolidine](/img/structure/B4768278.png)
![3-[(4-bromophenoxy)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4768281.png)

![N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea](/img/structure/B4768286.png)
![6-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4768300.png)

![3-cyclopropyl-5-({5-[(4-ethoxyphenoxy)methyl]-2-furyl}methylene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4768308.png)
![4-methoxy-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide](/img/structure/B4768333.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4768341.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4768349.png)

![2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethanol](/img/structure/B4768360.png)
![3-ethyl-5-methyl-N-[2-(methylthio)phenyl]-4-isoxazolecarboxamide](/img/structure/B4768368.png)